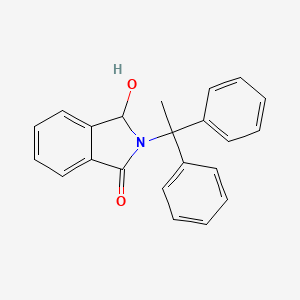
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure that includes a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenylethylene with appropriate reagents to introduce the hydroxy and isoindolone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethylene: Shares the diphenylethyl group but lacks the hydroxy and isoindolone functionalities.
2,2-Diphenyl-1-picrylhydrazyl: Contains a similar diphenyl structure but with different functional groups and properties
Uniqueness
2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a hydroxy group, a dihydroisoindolone core, and a diphenylethyl substituent.
Eigenschaften
CAS-Nummer |
920299-75-8 |
|---|---|
Molekularformel |
C22H19NO2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(1,1-diphenylethyl)-3-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c1-22(16-10-4-2-5-11-16,17-12-6-3-7-13-17)23-20(24)18-14-8-9-15-19(18)21(23)25/h2-15,20,24H,1H3 |
InChI-Schlüssel |
BQTODCIKYQESNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C(C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


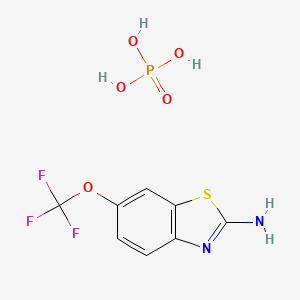
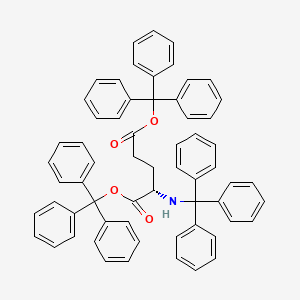
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)

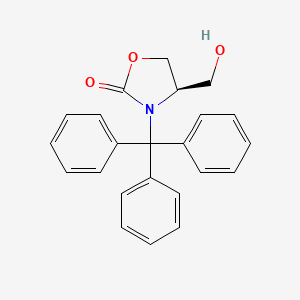
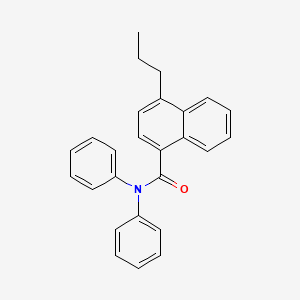
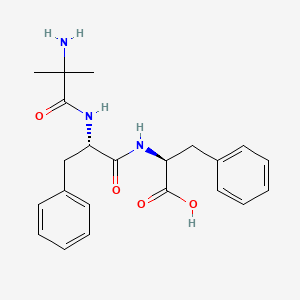
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
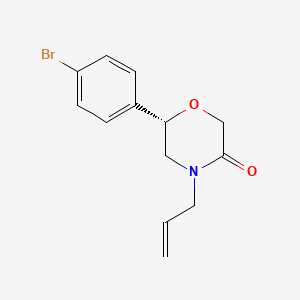
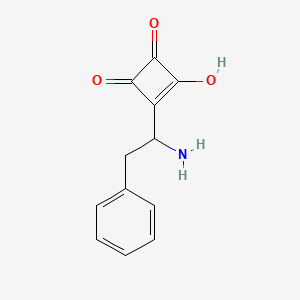
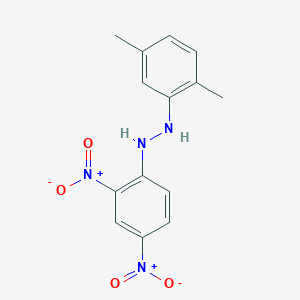
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
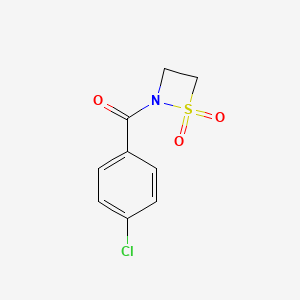
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
